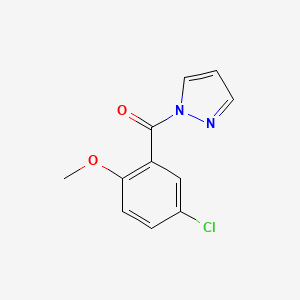

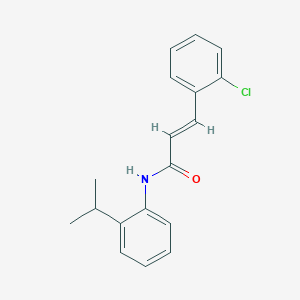

![molecular formula C13H15N3OS2 B5755952 N-(2,3-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5755952.png)

N-(2,3-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2,3-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide, also known as DMPT, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. DMPT is a white crystalline powder that is soluble in water and organic solvents.

科学研究应用

Plant Fertility and Development

CBKinase1_003090: has been implicated in the regulation of plant fertility, particularly in rice. It is associated with the NADPH-dependent H2O2 signaling pathway, which is crucial for various developmental processes . Overexpression of related proteins can lead to reduced pollen viability and abnormal spikelet morphology, impacting the plant’s reproductive success.

Environmental Stress Response in Plants

The compound is involved in the environmental stress response pathways in plants. Studies have shown that proteins related to CBKinase1_003090 play a role in managing the oxidative stress caused by environmental factors like salinity . This has implications for improving crop resilience to climate change and soil salinity.

Immune Signaling in Plants

CBKinase1_003090: is part of a complex network that maintains protein homeostasis in plant immune signaling. It interacts with various ubiquitin ligases, which are essential for the plant’s defense against pathogens . Understanding this interaction can lead to the development of crops with enhanced disease resistance.

Chlorophyll Degradation Regulation

This compound has been linked to the regulation of chlorophyll degradation in rice leaves. It delays salinity-induced senescence by regulating chlorophyll degradation, which is vital for maintaining photosynthesis efficiency under stress conditions .

Photosynthesis and Light-Harvesting Complex Stability

CBKinase1_003090: is associated with the stability of the Light-Harvesting Complex (LHC) in plants. It plays a role in the photosystem and chlorophyll metabolism, particularly under stress conditions, which is crucial for the efficiency of photosynthesis .

Reactive Oxygen Species Signaling

The compound is involved in reactive oxygen species (ROS) signaling in plants. ROS signaling is a double-edged sword that can modulate several developmental pathways, including seed germination, growth, and flowering .

Protein-Protein Interactions in Stress Adaptation

CBKinase1_003090: is part of the protein network that regulates the plant’s adaptation to environmental stress. It interacts with proteins in salt stress and Light-Harvesting Complex pathways, contributing to the plant’s ability to adapt to changing environmental conditions .

Transcriptional Reprogramming in Senescence

The compound plays a role in transcriptional reprogramming during plant senescence. It affects senescence-associated transcription factors, which are altered following expression changes in related proteins, indicating a novel regulatory mechanism involving a complex of proteins .

作用机制

Target of Action

CBKinase1_003090, also known as CBKinase1_015490 or N-(2,3-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide, is a kinase inhibitor that primarily targets Aurora B kinase and Casein kinase 1 . These kinases play vital roles in maintaining the genomic integrity of cells .

Mode of Action

The compound interacts with its targets by inhibiting their kinase activity . This inhibition disrupts the normal function of these kinases, leading to changes in cellular processes such as cell cycle progression, transcription, translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction .

Biochemical Pathways

The inhibition of Aurora B kinase and Casein kinase 1 affects several biochemical pathways. These kinases are involved in the regulation of the cell cycle, chromosome alignment, and distribution to daughter cells during mitosis and meiosis . They also play a role in controlling the structure of the cytoskeleton and cell-cell adhesion .

Pharmacokinetics

Kinase inhibitors like this compound generally have diverse characteristics regarding absorption from the gastrointestinal tract . They are primarily metabolized via cytochrome P450 (CYP) 3A4 . The bioavailability, distribution, and excretion of CBKinase1_003090 need further investigation.

Result of Action

The inhibition of Aurora B kinase and Casein kinase 1 by CBKinase1_003090 can lead to changes in cellular processes, potentially affecting cell proliferation and survival

Action Environment

Environmental factors can influence the action, efficacy, and stability of CBKinase1_003090. Factors such as pH, temperature, and salinity can impact the growth and metabolism of cells, thereby influencing the effectiveness of the compound . .

属性

IUPAC Name |

N-(2,3-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS2/c1-8-5-4-6-11(9(8)2)14-12(17)7-18-13-16-15-10(3)19-13/h4-6H,7H2,1-3H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDGEBWFLNPDMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5755886.png)

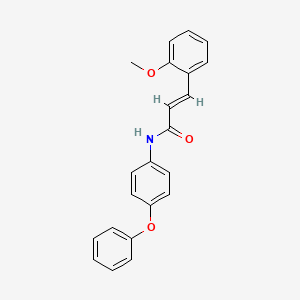

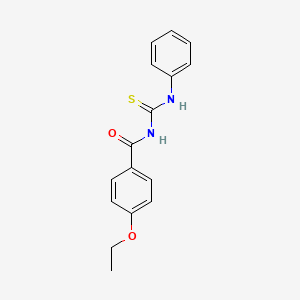

![N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylurea](/img/structure/B5755896.png)

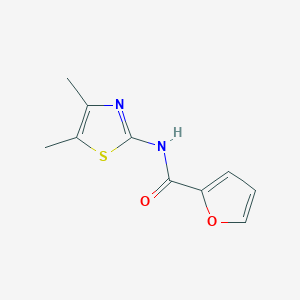

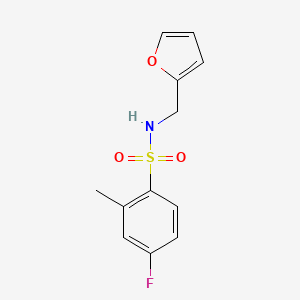

![4-{[(2-furoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5755897.png)

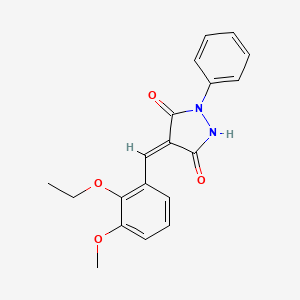

![2-[(4-methyl-5-{[(2-methyl-8-quinolinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5755909.png)

![2-(phenylsulfonyl)-3-[4-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B5755945.png)

![N-{4-[(3,4-diethoxybenzyl)oxy]benzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5755971.png)

![1-[(4-methoxy-1-naphthyl)methyl]-4-phenylpiperazine](/img/structure/B5755976.png)